3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
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Overview
Description
“3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one” is a synthetic organic compound that belongs to the class of dihydropyrrolo[3,4-c]pyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one” typically involves multi-step organic reactions. The process may start with the preparation of the core dihydropyrrolo[3,4-c]pyrazole structure, followed by the introduction of various substituents through reactions such as halogenation, hydroxylation, and alkylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be designed to ensure scalability, cost-effectiveness, and environmental sustainability. Key considerations include the availability of starting materials, reaction efficiency, and waste management.
Chemical Reactions Analysis
Types of Reactions
“3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one” can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation or alkylation of aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, receptor binding, and cellular pathways. Its structural features make it a candidate for investigating biological mechanisms at the molecular level.
Medicine
In medicinal chemistry, “3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one” could be explored for its potential therapeutic properties. It may exhibit activity against specific diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings. Its chemical properties could be harnessed to create products with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of “3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dihydropyrrolo[3,4-c]pyrazoles with different substituents. Examples might include:
- “3-(5-chloro-2-hydroxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one”
- “3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one”
Uniqueness
The uniqueness of “3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one” lies in its specific combination of substituents, which confer distinct chemical and biological properties. These unique features may enhance its reactivity, binding affinity, or therapeutic potential compared to similar compounds.
Properties
Molecular Formula |
C28H25ClFN3O4 |
---|---|
Molecular Weight |
522.0 g/mol |
IUPAC Name |
3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorophenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C28H25ClFN3O4/c1-15-12-21(34)19(14-20(15)29)25-24-26(32-31-25)28(35)33(27(24)17-5-7-18(30)8-6-17)11-10-16-4-9-22(36-2)23(13-16)37-3/h4-9,12-14,27,34H,10-11H2,1-3H3,(H,31,32) |
InChI Key |
SLOWVUSXRSLAOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C2=NNC3=C2C(N(C3=O)CCC4=CC(=C(C=C4)OC)OC)C5=CC=C(C=C5)F)O |
Origin of Product |
United States |
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